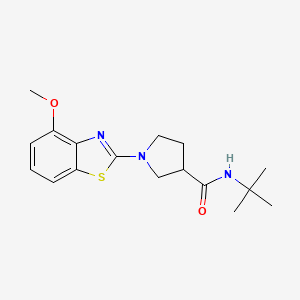![molecular formula C17H22N4 B6472734 4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-methylpyrimidine CAS No. 2640881-04-3](/img/structure/B6472734.png)
4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-methylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-methylpyrimidine is a heterocyclic compound that features a piperazine ring substituted with a 2,3-dimethylphenyl group and a pyrimidine ring substituted with a methyl group
作用機序
Target of Action
Similar compounds have been shown to interact with α receptors . These receptors play a crucial role in the nervous system, mediating the effects of neurotransmitters.
Mode of Action
It’s suggested that phenylpiperazine derivatives, which this compound is a part of, have α receptor blocking activity . This means the compound may bind to these receptors and inhibit their function, leading to changes in neurotransmission.
Pharmacokinetics
The compound’s predicted properties include a boiling point of 6731±550 °C and a density of 1160±006 g/cm3 . These properties could influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
生化学分析
Cellular Effects
It is hypothesized that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-methylpyrimidine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The key steps include:
Cyclization Reaction: The ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines.
Deprotection: Deprotection of piperazines with PhSH followed by selective intramolecular cyclization reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity.
化学反応の分析
Types of Reactions
4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out to modify the piperazine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce various alkylated or acylated derivatives.
科学的研究の応用
4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-methylpyrimidine has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity.
Biology: The compound is studied for its interactions with biological targets, including receptors and enzymes.
Industry: It is used in the synthesis of other complex molecules and as an intermediate in chemical manufacturing.
類似化合物との比較
Similar Compounds
1,4-Bis(4-(2,3-dichlorophenyl)piperazin-1-yl)butane: This compound is used as a pharmaceutical analytical impurity.
PPZ2: Another piperazine derivative that activates TRPC channels and induces neurite growth.
Uniqueness
4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-methylpyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other piperazine derivatives.
特性
IUPAC Name |
4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-methylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4/c1-13-5-4-6-16(14(13)2)20-9-11-21(12-10-20)17-7-8-18-15(3)19-17/h4-8H,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXZQFWDSNQTBOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C3=NC(=NC=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl 5-methyl-1,1-dioxo-2-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-2H-1lambda6,2,6-thiadiazine-4-carboxylate](/img/structure/B6472651.png)
![3-{4-[2-(ethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-4-carbonitrile](/img/structure/B6472659.png)
![5-chloro-6-{4-[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B6472665.png)
![2-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyrimidine](/img/structure/B6472678.png)
![4-{[1-(2,3-dihydro-1H-inden-2-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide](/img/structure/B6472686.png)
![N-[1-(cyclopropylmethyl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6472694.png)
![N-{1-[(oxolan-3-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide](/img/structure/B6472700.png)
![1-(2-{4-[(5-chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-2-oxoethyl)pyrrolidine-2,5-dione](/img/structure/B6472717.png)
![benzyl[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]methylamine](/img/structure/B6472726.png)
![N-{[1-(3,4-difluorophenyl)-5-oxopyrrolidin-3-yl]methyl}-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6472736.png)
![3-(4-{4-[4-(2-carbamoylethyl)phenoxy]phenoxy}phenyl)propanamide](/img/structure/B6472742.png)
![1-[4-(4-{[1-(3-fluoropyridin-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazin-1-yl]ethan-1-one](/img/structure/B6472755.png)
![1-[4-(4-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazin-1-yl]ethan-1-one](/img/structure/B6472763.png)

